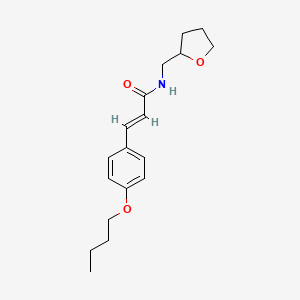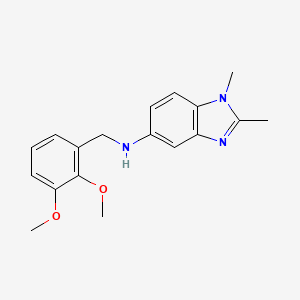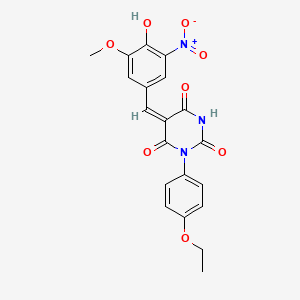
3-(4-butoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-butoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as BPFMA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPFMA is a derivative of acrylamide and has a unique chemical structure that makes it a promising candidate for use in various scientific studies.
科学的研究の応用
3-(4-butoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been found to have potential applications in various scientific research fields. It has been shown to have anti-inflammatory properties and has been used in studies related to rheumatoid arthritis and other inflammatory diseases. This compound has also been studied for its potential as a neuroprotective agent, with promising results in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit cancer cell growth in vitro.
作用機序
The exact mechanism of action of 3-(4-butoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. It has also been found to modulate the activity of certain signaling pathways in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may underlie its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been found to reduce inflammation in animal models of rheumatoid arthritis and other inflammatory diseases. This compound has also been shown to improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been found to inhibit cancer cell growth in vitro, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
One advantage of using 3-(4-butoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have multiple potential applications in various scientific research fields, making it a versatile compound. However, one limitation of using this compound is its limited availability, as it is not yet widely used in scientific research.
将来の方向性
There are several future directions for research related to 3-(4-butoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, neurodegenerative diseases, and cancer. Further studies are needed to fully understand the mechanism of action of this compound and to determine its efficacy and safety in human subjects. Additionally, future research could focus on developing new derivatives of this compound with improved properties and applications.
合成法
The synthesis of 3-(4-butoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide involves the reaction of 4-butoxyphenylacetic acid with tetrahydro-2-furanylmethylamine, followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis of this compound is a straightforward process that can be carried out in a laboratory setting with relative ease.
特性
IUPAC Name |
(E)-3-(4-butoxyphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-3-12-21-16-9-6-15(7-10-16)8-11-18(20)19-14-17-5-4-13-22-17/h6-11,17H,2-5,12-14H2,1H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYFEWRWAKHHPL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5323335.png)
![N~4~-isopropyl-7-[(4-methyl-4-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5323344.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5323350.png)

![5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5323369.png)
![methyl {2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5323370.png)
![1-allyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5323380.png)

![2-(methylthio)-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5323400.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,6-dimethylbenzamide](/img/structure/B5323427.png)

![N-(2-methoxy-5-{[(2-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5323431.png)